1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-propan-2-yloxyethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2)13-8-7-11-5-3-10(12)4-6-11/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOJWVUCNGXOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds to identify key synthons and their corresponding synthetic equivalents.
Disconnection Strategies for the Piperidine (B6355638) Ring System
The central feature of the target molecule is the piperidin-4-ol ring. Common retrosynthetic disconnections for the piperidine ring often involve breaking one or two of the carbon-nitrogen bonds. A primary disconnection strategy involves cleaving the N-C2 and N-C6 bonds, which points towards a cyclization reaction of a suitable acyclic precursor. For instance, a double reductive amination of a 1,5-dicarbonyl compound with a primary amine is a powerful method for constructing the piperidine skeleton.
Another viable disconnection is at the C2-C3 and C5-C6 bonds, suggesting a Michael addition-type cyclization. This approach typically involves the reaction of a primary amine with a suitable α,β-unsaturated ketone or ester. Furthermore, cycloaddition reactions, such as a [4+2] cycloaddition between an imine and an allene, can also be considered for the formation of the tetrahydropyridine (B1245486) precursor, which can then be reduced to the desired piperidine.
Approaches for Incorporating the 2-(Propan-2-yloxy)ethyl Moiety
The 2-(propan-2-yloxy)ethyl substituent on the piperidine nitrogen can be retrosynthetically disconnected at the nitrogen-carbon bond (C-N bond). This leads to two primary synthetic precursors: piperidin-4-ol and a suitable electrophilic equivalent of the 2-(propan-2-yloxy)ethyl group, such as 1-(2-haloethyl)-2-isopropoxybenzene.
Alternatively, the disconnection can suggest a reductive amination pathway. In this case, the precursors would be piperidin-4-ol and 2-(propan-2-yloxy)acetaldehyde. This approach is often advantageous due to its high efficiency and the mild reaction conditions typically employed.
Strategies for Stereoselective Synthesis of the Piperidin-4-ol Moiety
Achieving stereocontrol at the C4 position of the piperidine ring is a critical aspect of the synthesis, particularly if a specific stereoisomer is desired. Several strategies can be employed for the stereoselective synthesis of the piperidin-4-ol moiety.
One approach is the diastereoselective reduction of a precursor piperidin-4-one. The choice of reducing agent and the steric environment of the piperidinone can influence the stereochemical outcome, favoring either the axial or equatorial alcohol. Bulky reducing agents, for instance, tend to approach from the less hindered face, leading to a predictable stereoisomer.
Asymmetric synthesis provides a route to enantiomerically enriched piperidin-4-ols. This can be achieved through various methods:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring with inherent stereochemistry.
Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine precursor to direct a stereoselective transformation, followed by the removal of the auxiliary.
Asymmetric Catalysis: Employing a chiral catalyst to facilitate a key bond-forming reaction in an enantioselective manner. For example, asymmetric hydrogenation of a tetrahydropyridine precursor can yield a chiral piperidine.
A modular, one-pot synthesis of piperidin-4-ols has been developed involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity.
Synthesis of the this compound Core Structure
The forward synthesis of this compound can be accomplished through several convergent routes, building upon the retrosynthetic analysis.
Alkylation Reactions at the Piperidine Nitrogen
A common and direct method for introducing the N-substituent is the alkylation of piperidin-4-ol. This typically involves the reaction of piperidin-4-ol with a 2-(propan-2-yloxy)ethyl halide (e.g., bromide or chloride) in the presence of a base. The base, such as potassium carbonate or triethylamine (B128534), is necessary to neutralize the hydrohalic acid formed during the reaction. Direct alkylation of amines can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts, but this can often be controlled by using a stoichiometric amount of the alkylating agent and appropriate reaction conditions. masterorganicchemistry.com
Table 1: Conditions for N-Alkylation of Piperidine Derivatives
| Alkylating Agent | Base | Solvent | Temperature | Reference |
| Alkyl Bromide | K₂CO₃ | DMF | Room Temp | researchgate.net |
| Alkyl Iodide | NaH | DMF | 0 °C to Room Temp | researchgate.net |
| Alkyl Bromide | Et₃N | Acetonitrile | Reflux | N/A |
This table presents generalized conditions for N-alkylation of piperidines and may require optimization for the specific synthesis of this compound.
An alternative to direct alkylation is reductive amination . This two-step, one-pot process involves the reaction of piperidin-4-ol with 2-(propan-2-yloxy)acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). Reductive amination is often preferred due to its high selectivity and milder reaction conditions, which are compatible with a wide range of functional groups. researchgate.net
Etherification Strategies for the Isopropyl Ether Linkage
The synthesis of the 2-(propan-2-yloxy)ethyl side chain itself is a key step. A standard and widely used method for forming the isopropyl ether linkage is the Williamson ether synthesis . byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.
To synthesize the required side chain precursor, 2-bromoethanol (B42945) can be reacted with isopropanol (B130326). The isopropanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form sodium isopropoxide. This alkoxide then reacts with 2-bromoethanol to form 2-(propan-2-yloxy)ethanol. The resulting alcohol can then be converted to a suitable leaving group, such as a tosylate or a halide, for subsequent reaction with piperidin-4-ol.
Table 2: Key Reagents in Williamson Ether Synthesis
| Reactant 1 (Alcohol) | Base | Reactant 2 (Alkyl Halide) | Product (Ether) |
| Isopropanol | Sodium Hydride (NaH) | 2-Bromoethanol | 2-(Propan-2-yloxy)ethanol |
| Ethanol | Sodium Metal (Na) | Methyl Iodide | Ethyl Methyl Ether |
This table provides examples of the Williamson ether synthesis. The specific conditions for the synthesis of 2-(propan-2-yloxy)ethanol would need to be optimized.
Alternatively, the precursor 2-(propan-2-yloxy)ethan-1-amine can be synthesized and then used in a reductive amination reaction with 4-oxopiperidinium chloride, followed by reduction of the ketone. The synthesis of 2-(propan-2-yloxy)ethan-1-amine can be achieved by reacting 2-aminoethanol with isopropyl bromide.
Functional Group Interconversions on the Piperidin-4-ol Moiety
The hydroxyl group of the piperidin-4-ol core is a versatile handle for further molecular elaboration. Its chemical reactivity allows for several key transformations.
Oxidation to Ketone: The secondary alcohol can be oxidized to the corresponding ketone, 1-[2-(propan-2-yloxy)ethyl]piperidin-4-one. This transformation is fundamental for accessing a different class of derivatives. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and scale. Common reagents include chromium-based oxidants like Jones' reagent (CrO₃/H₂SO₄/acetone) or milder, more selective agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, which are suitable for sensitive substrates. imperial.ac.uk
Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a sulfonate ester (tosylate, mesylate) or a halide. This is typically achieved by reacting the alcohol with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) or halogenating agents (e.g., thionyl chloride, phosphorus tribromide). vanderbilt.edu This activation step transforms the inert hydroxyl group into a reactive site for nucleophilic substitution reactions, enabling the introduction of various other functional groups at the C-4 position.
Esterification and Etherification: Direct reaction of the hydroxyl group with acyl chlorides or anhydrides leads to the formation of esters. Similarly, ether derivatives can be prepared, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
These interconversions are crucial for creating diverse analogs and for probing structure-activity relationships in medicinal chemistry contexts.
Optimization of Reaction Conditions and Yields
The primary route to this compound involves the N-alkylation of piperidin-4-ol with a suitable 2-(propan-2-yloxy)ethyl electrophile. Optimizing this nucleophilic substitution is critical for achieving high yields and purity. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent.
Commonly, a weak inorganic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction typically proceeds by deprotonation of the piperidine nitrogen (or the hydroxyl group, followed by intramolecular proton transfer), increasing its nucleophilicity for attack on the alkylating agent.
To prevent dialkylation, which can occur if the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt, the alkylating agent is often added slowly to a solution where the piperidine is in excess. researchgate.net The choice of leaving group on the electrophile also impacts reaction efficiency, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.
Below is a table summarizing typical conditions explored for the N-alkylation of piperidines.
| Base | Solvent | Temperature | Typical Yield Range | Notes |
|---|---|---|---|---|
| K₂CO₃ | DMF | Room Temp to 70°C | Good to Excellent | Commonly used, cost-effective, and easy to handle. researchgate.net |
| NaH | DMF / THF | 0°C to Room Temp | Excellent | Strong base, requires anhydrous conditions. researchgate.net |
| Et₃N (Triethylamine) | Acetonitrile | Reflux | Moderate to Good | Acts as a base to scavenge the acid byproduct. |
| None (Neat) | None | Elevated | Variable | Possible for highly reactive alkylating agents, but can lead to side products. |
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes sustainability, prompting the development of greener routes for preparing piperidine derivatives. unibo.it For the synthesis of piperidin-4-one precursors, one-pot processes that minimize waste and improve atom economy are favored over classical multi-step sequences like the Dieckmann condensation. acs.org For instance, direct alkylation of 4-piperidone (B1582916) or its protected derivatives under mildly basic conditions represents a more straightforward and greener alternative. acs.org
The use of environmentally benign solvents is another key aspect. Deep eutectic solvents (DES), such as those formed from glucose and urea, have been successfully employed as effective and inexpensive reaction media for the synthesis of various piperidin-4-one derivatives. asianpubs.orgresearchgate.net These solvents are often biodegradable, non-toxic, and recyclable, offering significant advantages over volatile organic compounds. Furthermore, energy-efficient techniques like ultrasonic irradiation have been used to drive reactions, sometimes leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net
Preparation of Key Precursors and Intermediates
Synthesis of Substituted Piperidin-4-ones as Precursors
N-substituted piperidin-4-ones are crucial intermediates, as their reduction directly yields the corresponding piperidin-4-ols. chemrevlett.com Several methods exist for their synthesis:
Dieckmann Cyclization: A classic but often low-yielding and laborious method involves the bis-Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by a base-catalyzed intramolecular Dieckmann cyclization and subsequent hydrolysis/decarboxylation. acs.orgresearchgate.net
Direct Alkylation of 4-Piperidone: A more direct approach is the N-alkylation of 4-piperidone itself. However, this can be complicated by the reactivity of the ketone. Therefore, the ketone is often protected as a ketal (e.g., using ethylene (B1197577) glycol to form a spirocyclic dioxolane) before N-alkylation and subsequent deprotection. acs.org
One-Pot Synthesis from Primary Amines: An efficient method involves the direct reaction of a primary amine with 1,5-dichloro-3-pentanone in a ring-closing reaction to form the N-substituted-4-piperidone. google.com This approach offers mild reaction conditions and potentially high yields.
Aniline (B41778) Exchange: For N-aryl substituted piperidones, an exchange reaction between N-methyl-N-benzyl-4-oxopiperidinium iodide and a desired aniline provides a convenient route. acs.org
Generation of 2-(Propan-2-yloxy)ethanol Building Blocks
The N-substituent, 2-(propan-2-yloxy)ethanol (also known as ethylene glycol monoisopropyl ether), is typically synthesized by the reaction of ethylene oxide with isopropyl alcohol. guidechem.com This reaction is an example of alcoholysis of an epoxide and is usually catalyzed by an acid or a base. This building block is a colorless liquid that serves as the source for the 2-(propan-2-yloxy)ethyl group. guidechem.comsynzeal.com Another documented method involves the reaction of ethylene glycol with an alkylating agent like 2-bromopropane. chemicalbook.com
Preparation of Advanced Intermediates for N-Alkylation
To facilitate the N-alkylation of the piperidine ring, the hydroxyl group of 2-(propan-2-yloxy)ethanol must be converted into a more reactive electrophilic center. This is achieved by transforming it into a good leaving group.
Conversion to Alkyl Halides: The alcohol can be converted to 1-chloro-2-(propan-2-yloxy)ethane or 1-bromo-2-(propan-2-yloxy)ethane using standard halogenating agents like thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide.
Conversion to Sulfonate Esters: A common and effective strategy is the conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate. For example, reacting 2-(propan-2-yloxy)ethanol with methanesulfonyl chloride in the presence of a base like triethylamine yields 2-(propan-2-yloxy)ethyl mesylate. Sulfonate esters are excellent leaving groups and are highly effective alkylating agents for amines. nih.govepa.gov
These activated intermediates are then reacted with piperidin-4-ol or a suitable precursor to form the final target molecule, this compound.
Derivatization Strategies and Analog Synthesis of this compound
The synthesis of analogs of this compound can be systematically approached by modifying its core structural components. These modifications are instrumental in fine-tuning the physicochemical and pharmacological properties of the molecule.
The tertiary nitrogen atom in the piperidine ring is a key site for chemical derivatization, influencing the basicity, polarity, and steric bulk of the molecule. Common modifications at this position include N-oxidation and quaternization.
N-Oxide Formation: The piperidine nitrogen can be oxidized to its corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxides often exhibit altered pharmacokinetic profiles and can sometimes serve as prodrugs that are reduced back to the parent tertiary amine in vivo.
Quaternization: Reaction of the tertiary amine with alkyl halides (e.g., methyl iodide, ethyl bromide) leads to the formation of quaternary ammonium salts. This modification introduces a permanent positive charge, which significantly increases the hydrophilicity of the molecule and restricts its ability to cross the blood-brain barrier. The choice of the alkylating agent allows for the introduction of various alkyl groups, thereby modulating the steric and electronic properties of the piperidinium (B107235) salt.
| Modification Type | Reagent Example | Product Functional Group | Key Property Change |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | N-Oxide | Increased polarity, potential prodrug |
| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Permanent positive charge, increased hydrophilicity |
The secondary hydroxyl group at the C-4 position of the piperidine ring is another versatile handle for derivatization. Its conversion into esters, ethers, carbamates, or sulfonate esters can significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability.
Esterification: The hydroxyl group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form a wide array of esters. This functionalization is a common strategy to introduce various substituents and can be used to prepare prodrugs that are hydrolyzed by esterases to release the parent alcohol.
Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, can be employed to introduce diverse alkyl or aryl ethers. This modification replaces the hydrogen bond-donating hydroxyl group with an ether linkage, which can alter the binding interactions with biological targets.
Carbamate Formation: Reaction of the alcohol with isocyanates or carbamoyl (B1232498) chlorides yields carbamates. Carbamate derivatives are often explored in medicinal chemistry due to their increased stability compared to esters and their ability to participate in hydrogen bonding. For instance, aryl isocyanates can be used to introduce various substituted phenylcarbamate moieties.
Sulfonate Ester Formation: The hydroxyl group can be converted to sulfonate esters, such as tosylates or mesylates, by reacting with the corresponding sulfonyl chlorides in the presence of a base. Sulfonate esters are excellent leaving groups and can be used as intermediates for nucleophilic substitution reactions to introduce other functional groups at the 4-position.
| Functionalization | Reagent Example | Resulting Functional Group |
| Esterification | Acetyl Chloride | Acetate Ester |
| Etherification | Methyl Iodide (in presence of a base) | Methyl Ether |
| Carbamate Formation | Phenyl Isocyanate | Phenyl Carbamate |
| Sulfonate Ester Formation | p-Toluenesulfonyl Chloride | Tosylate Ester |
Modification of the N-substituent offers another avenue for structural diversification. Variations can be introduced in both the alkoxy group and the ethyl linker.
Alkoxy Group Modification: The synthetic route to this compound, which typically involves the N-alkylation of piperidin-4-ol with a 2-(alkoxy)ethyl halide, allows for the incorporation of different alkoxy groups by simply changing the starting halide. For example, using 1-bromo-2-ethoxyethane or 1-bromo-2-methoxyethane (B44670) would yield the corresponding ethoxy or methoxy (B1213986) analogs. More complex or sterically hindered alkoxy groups can also be introduced to probe the steric requirements of potential binding sites.
Ethyl Linker Homologation or Isomerization: The length of the alkyl chain connecting the ether oxygen and the piperidine nitrogen can be varied. For instance, using a 3-(isopropoxy)propyl halide for the N-alkylation would result in a longer, more flexible linker. Furthermore, branched linkers could be synthesized to introduce chirality into the side chain.
| Variation | Synthetic Strategy | Example of Resulting Structure |
| Alkoxy Group | Use of 1-bromo-2-ethoxyethane in N-alkylation | 1-[2-(Ethoxy)ethyl]piperidin-4-ol |
| Ethyl Linker | Use of 1-bromo-3-isopropoxypropane in N-alkylation | 1-[3-(Propan-2-yloxy)propyl]piperidin-4-ol |
The development of stereochemically pure analogs is a critical aspect of modern drug design, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Stereocenters can be introduced on the piperidine ring or on the side chains.
On the Piperidine Ring: The synthesis of substituted piperidines with high diastereoselectivity and enantioselectivity can be achieved through various asymmetric synthetic strategies. These include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reductions of substituted piperidin-4-one precursors. For example, a chiral auxiliary attached to the piperidine nitrogen can direct the stereoselective introduction of substituents at the C-2, C-3, C-5, or C-6 positions. Subsequent removal of the auxiliary would provide the enantiomerically enriched piperidine derivative.
On the Side Chains: Chiral centers can also be introduced into the N-alkoxyethyl side chain. For instance, starting with a chiral 2-alkoxyethyl halide, where the alkoxy group itself is chiral (e.g., (R)- or (S)-sec-butoxy), would result in a diastereomeric mixture of the final product, which could then be separated. Alternatively, a chiral center could be introduced on the ethyl linker, for example, by using a chiral 1-alkoxy-2-propyl halide for the N-alkylation step.
The stereoselective synthesis of polysubstituted piperidines is a well-established field, and these methodologies can be adapted to produce chiral analogs of this compound.
Molecular Structure and Conformational Analysis
Spectroscopic Characterization of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol and its Analogues
The definitive structure of this compound is established through a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, from atomic connectivity to the spatial arrangement of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, provide unambiguous assignments for each atom.
In ¹H NMR, the chemical shifts and coupling constants of the piperidine (B6355638) ring protons are particularly informative. The protons at C-2 and C-6, adjacent to the nitrogen atom, typically appear as multiplets in the range of 2.5-3.0 ppm. The protons at C-3 and C-5 are observed further upfield, generally between 1.5 and 2.0 ppm. The proton at C-4, attached to the same carbon as the hydroxyl group, is a key indicator of the ring's conformation and typically resonates around 3.6-3.8 ppm. The distinction between axial and equatorial protons is crucial; typically, axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts due to anisotropic effects. niscpr.res.innih.gov
The N-substituted side chain exhibits characteristic signals. The methylene (B1212753) protons of the ethyl group adjacent to the piperidine nitrogen (-N-CH₂ -) are expected around 2.6 ppm, while the next methylene group (-O-CH₂ -) would be shifted downfield to approximately 3.5 ppm due to the influence of the ether oxygen. The methine proton of the propan-2-yloxy group (-O-CH -(CH₃)₂) would appear as a septet around 3.6 ppm, with the six equivalent methyl protons showing as a doublet near 1.1 ppm.
¹³C NMR spectroscopy provides complementary information. The carbons of the piperidine ring at C-2 and C-6 are typically found around 54 ppm, while C-3 and C-5 are more shielded, appearing near 35 ppm. researchgate.net The C-4 carbon, bearing the hydroxyl group, is significantly deshielded to approximately 68-70 ppm. The chemical shifts for the side chain carbons confirm the structure.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Piperidine C2-H, C6-H | ~2.5 - 3.0 (m) | ~54 | Adjacent to nitrogen; axial and equatorial protons are non-equivalent. |
| Piperidine C3-H, C5-H | ~1.5 - 2.0 (m) | ~35 | Axial and equatorial protons are non-equivalent. |
| Piperidine C4-H | ~3.6 - 3.8 (m) | ~69 | Carbinol proton. |
| N-CH₂ -CH₂-O | ~2.6 (t) | ~58 | Methylene group adjacent to the piperidine nitrogen. |
| N-CH₂-CH₂ -O | ~3.5 (t) | ~67 | Methylene group adjacent to the ether oxygen. |
| O-CH (CH₃)₂ | ~3.6 (sept) | ~70 | Methine proton of the isopropyl group. |
| O-CH(CH₃ )₂ | ~1.1 (d) | ~22 | Six equivalent methyl protons. |
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molar mass: 201.31 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 201 under electron ionization (EI) conditions. The nitrogen rule applies, as the odd molecular weight corresponds to the single nitrogen atom in the structure. whitman.edu
The fragmentation of this molecule is predictable based on the functional groups present (tertiary amine, secondary alcohol, and ether). Key fragmentation pathways include:
Alpha-Cleavage: The most characteristic fragmentation for amines involves cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. studylib.net For cyclic amines, this results in ring-opening. The most prominent fragmentation is often the loss of the largest N-substituent, but in this case, cleavage within the N-ethyl side chain or the piperidine ring itself is expected. A dominant peak is often observed at m/z 98, corresponding to the piperidin-4-ol ring fragment after cleavage at the N-CH₂ bond.
Loss of Water: Alcohols readily lose a molecule of water (18 Da) under EI conditions, leading to an [M-18]⁺ peak at m/z 183. nih.gov
Ether Fragmentation: Ethers can cleave at the C-O bond or undergo α-cleavage adjacent to the oxygen. researchgate.net This can lead to the loss of an isopropoxy radical (•OCH(CH₃)₂) or a neutral isopropanol (B130326) molecule.
Interactive Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 201 | [C₁₀H₂₁NO₂]⁺ | Molecular Ion (M⁺) |
| 186 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 183 | [M - H₂O]⁺ | Dehydration (loss of water) from the alcohol. |
| 142 | [M - CH(CH₃)₂O]⁺ | Loss of the isopropoxy radical. |
| 98 | [C₅H₁₀NO]⁺ | Alpha-cleavage, loss of the side chain, retaining the ring. |
| 84 | [C₅H₁₀N]⁺ | Fragment from the piperidine ring after loss of OH. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would show several characteristic absorption bands.
O-H Stretch: A strong and broad absorption band between 3200 and 3400 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding. masterorganicchemistry.com
C-H Stretch: Multiple sharp peaks in the 2800-3000 cm⁻¹ region correspond to the stretching vibrations of aliphatic C-H bonds in the piperidine ring and the alkyl side chain.
C-O Stretch: Two distinct C-O stretching absorptions are expected. A peak in the 1050-1150 cm⁻¹ range would correspond to the C-O bond of the secondary alcohol (C4-OH). Another strong peak, typically between 1100-1150 cm⁻¹, is characteristic of the C-O-C stretch of the ether linkage in the side chain. libretexts.org
C-N Stretch: The stretching vibration for the tertiary amine C-N bond typically appears in the fingerprint region, around 1100-1200 cm⁻¹, and can sometimes be difficult to distinguish from C-O and C-C vibrations. quora.com
Interactive Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3400 - 3200 | O-H stretch | Alcohol | Strong, Broad |
| 2975 - 2850 | C-H stretch (sp³) | Alkane (ring/chain) | Strong |
| 1150 - 1100 | C-O-C stretch | Ether | Strong |
| 1150 - 1050 | C-O stretch | Secondary Alcohol | Strong |
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related N-substituted piperidin-4-ol analogues reveals consistent structural features. researchgate.net
Studies on compounds like 4-(4-Chlorophenyl)piperidin-4-ol and various N-benzyl-4-hydroxypiperidines show that the piperidine ring invariably adopts a stable chair conformation in the crystal lattice. researchgate.net The substituents on the ring and the nitrogen atom arrange themselves to minimize steric strain, which typically means larger groups occupy equatorial positions. This technique is also invaluable for directly observing the hydrogen bonding networks that stabilize the crystal structure. tandfonline.com
Conformational Preferences of the Piperidine Ring in Solution and Solid State
The piperidine ring is conformationally flexible but strongly prefers a chair conformation, which minimizes both angular and torsional strain. For a substituted piperidine like this compound, the orientation of the substituents is key.
In both solution and the solid state, the bulky N-[2-(propan-2-yloxy)ethyl] group is expected to exist almost exclusively in the equatorial position to avoid prohibitive 1,3-diaxial steric interactions with the axial hydrogens at the C-3 and C-5 positions. nih.gov
The conformational preference of the C-4 hydroxyl group is more nuanced. While there is a general preference for substituents to be equatorial, the axial conformer can be stabilized by specific intramolecular interactions. rsc.org However, for simple 4-hydroxypiperidines, the equatorial orientation of the hydroxyl group is generally favored. The equilibrium between the axial and equatorial conformers can be studied using NMR spectroscopy by analyzing the coupling constants of the C-4 proton. A large coupling constant (J ≈ 10-12 Hz) for the C-4 proton indicates it is axial, meaning the hydroxyl group is equatorial.
Crystal structures of analogues confirm that the piperidine ring adopts a chair conformation in the solid state. researchgate.nettandfonline.com The specific arrangement is dictated by the packing forces and the optimization of intermolecular interactions, primarily hydrogen bonding.
Analysis of Intramolecular Interactions and Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in defining the structure and properties of this compound. The hydroxyl group at C-4 is a potent hydrogen bond donor, while the piperidine nitrogen and the ether oxygen are potential hydrogen bond acceptors.
Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, the dominant interaction is intermolecular hydrogen bonding. X-ray crystallographic studies of related piperidinols show the formation of extensive networks where the hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of an adjacent molecule (O-H···N). researchgate.net This head-to-tail arrangement often leads to the formation of infinite chains or more complex tetrameric structures, which stabilize the crystal lattice.
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the C-4 hydroxyl group (donor) and either the piperidine nitrogen or the ether oxygen of the side chain (acceptors). This would require the formation of a six-membered (to the nitrogen) or seven-membered (to the ether oxygen) ring. While such interactions can influence the conformational equilibrium in solution, they are generally weaker than the intermolecular hydrogen bonds that dominate in the condensed phase. The presence and strength of intramolecular hydrogen bonds can be inferred from IR spectroscopy in dilute, non-polar solvents, where a sharp, non-hydrogen-bonded O-H peak would be accompanied by a broader, lower-frequency peak corresponding to the intramolecularly bonded state.
Isomeric Forms and Chiral Resolution of this compound Derivatives
The stereochemistry of piperidine derivatives is of paramount importance in medicinal chemistry, as different stereoisomers of a compound can exhibit significantly different pharmacological activities and metabolic profiles. For derivatives of this compound, isomerism primarily arises from the chiral center at the C-4 position of the piperidine ring, which bears the hydroxyl group. The presence of additional substituents on the piperidine ring can introduce more chiral centers, leading to a variety of enantiomeric and diastereomeric forms. The synthesis and separation of these individual stereoisomers are critical for the development of safe and effective therapeutic agents. nih.gov
The synthesis of substituted piperidin-4-ols can be achieved with a high degree of stereoselectivity. nih.govthieme-connect.com For instance, one-pot syntheses involving gold-catalyzed cyclization followed by chemoselective reduction and a Ferrier rearrangement have been shown to produce piperidin-4-ols with excellent diastereoselectivity. thieme-connect.com Such stereoselective synthetic methods are foundational in producing mixtures enriched in the desired isomer, which can simplify subsequent purification and resolution processes. nih.gov
Isomeric Forms
Enantiomers: The carbon atom at the C-4 position, bonded to the hydroxyl group, is a stereocenter. This gives rise to a pair of enantiomers, designated as (R)- and (S)-isomers. These isomers are non-superimposable mirror images of each other.
Diastereomers: When additional substituents are present on the piperidine ring (e.g., at the C-2 or C-3 positions), additional stereocenters are created. This results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. For example, a 2-substituted piperidin-4-ol will have four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The relationship between substituents (e.g., cis or trans) defines the diastereomeric form. nih.gov The diastereoselective reduction of precursor ketones is a key strategy for controlling the stereochemistry at the C-4 position relative to other ring substituents. acs.orgacs.org
Chiral Resolution Techniques
The separation of racemic mixtures of piperidine derivatives into their constituent enantiomers is a crucial step in both research and pharmaceutical production. Several methods have been developed for this purpose.
Classical Resolution via Diastereomeric Salts: This traditional method involves reacting the racemic piperidine derivative, which is basic, with a chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. The separated diastereomeric salts are subsequently treated with a base to liberate the pure, individual enantiomers of the piperidine derivative.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govmdpi.commdpi.com The choice of the CSP and the mobile phase is critical for achieving effective separation.
| Derivative Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| (±)-4-Nitropropranolol Analogs | Kromasil 5-Amycoat | n-Hexane / Isopropanol / Diethylamine (86:14:0.1) | UV (254/280 nm) | mdpi.com |
| N-Alkylated 3-(piperidin-3-yl)-1H-indole | Not specified | Acetonitrile | Not specified | nih.gov |
Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to a mixture of unreacted starting material (enriched in the slower-reacting enantiomer) and the product (formed from the faster-reacting enantiomer). nih.govwhiterose.ac.uk For example, enantioselective acylation using chiral hydroxamic acids has been successfully applied to the kinetic resolution of disubstituted piperidines, providing access to enantioenriched amine fragments with practical selectivity factors. nih.gov
| Method | Substrate/Precursor | Key Reagent/Catalyst | Outcome/Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Diastereoselective Reduction | (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | N-selectride | (−)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol | Achieved >90% yield and ≥99.5% diastereomeric excess (de) for the cis-isomer. | acs.orgacs.org |
| One-Pot Stereoselective Synthesis | N-homopropargyl amides | [Au(PPh3)NTf2], Catecholborane | Substituted Piperidin-4-ols | Method provides high yields and good to excellent diastereoselectivities. | thieme-connect.com |
| Catalytic Kinetic Resolution | Racemic disubstituted piperidines | Chiral hydroxamic acids | Enantioenriched piperidines | Achieved selectivity factors (s) up to 52, with a strong preference for acylating conformers with an axial α-substituent. | nih.gov |
| Kinetic Resolution by Deprotonation | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi / (−)-sparteine | Enantioenriched 2-aryl-4-methylenepiperidines | Allows for the isolation of both starting materials and products with high enantiomeric ratios. | whiterose.ac.uk |
The selection of an appropriate resolution strategy depends on various factors, including the scale of the separation, the chemical properties of the specific derivative, and the desired level of enantiomeric purity. The development of efficient and scalable methods for obtaining single stereoisomers of this compound derivatives is essential for advancing their study in pharmaceutical applications. researchgate.net
Structure Activity Relationship Sar Studies of 1 2 Propan 2 Yloxy Ethyl Piperidin 4 Ol Analogues
Elucidation of Pharmacophoric Features within the 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol Scaffold
The this compound scaffold possesses several key pharmacophoric features that are essential for its biological activity. These features include a basic nitrogen atom, a hydroxyl group, and a flexible ether-containing side chain, all arranged in a specific three-dimensional orientation.
Positive Ionizable Center: The piperidine (B6355638) nitrogen atom serves as a positive ionizable functionality. nih.gov At physiological pH, this nitrogen is typically protonated, allowing it to form crucial ionic bonds or salt bridges with acidic residues, such as aspartic acid, in the binding sites of target proteins. nih.gov This cationic center is a common feature in many piperidine-based ligands and is often fundamental for anchoring the molecule within the receptor pocket. mdpi.com
Hydrogen Bonding Regions: The scaffold presents two primary sites for hydrogen bonding. The hydroxyl group at position 4 of the piperidine ring can act as a hydrogen bond donor. acs.org The ether oxygen atom within the isopropoxyethyl side chain provides an additional hydrogen bond acceptor site, potentially facilitating specific interactions with target proteins. nih.govsmolecule.com
Impact of Substitutions on Biological Target Interaction Profiles
The substitution pattern at the piperidine nitrogen is a critical determinant of the pharmacological properties of these analogues. Research on related piperidine derivatives consistently shows that the nature of the N-substituent fundamentally alters receptor binding affinity and selectivity. smolecule.com
Studies have demonstrated that N-alkyl substitutions featuring ether linkages often confer enhanced selectivity compared to simple alkyl chains. smolecule.com The protonated nitrogen atom is crucial for forming a salt bridge with key residues like Asp114 in the histamine (B1213489) H3 receptor, while also engaging in cation-π interactions. nih.gov Altering the substituent can modulate the basicity of the nitrogen and its accessibility, thereby influencing the strength of these interactions. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, isosteric replacement of the nitrogen at the 1-position (N-1) with a methine group abolished narcotic antagonist activity, indicating the critical role of this nitrogen in specific receptor interactions.
| Substitution at Piperidine Nitrogen | Observed Impact on Activity/Selectivity | Reference |
|---|---|---|
| Simple Alkyl Chains (e.g., Methyl, Ethyl) | Baseline activity, often with moderate enhancement from ethyl vs. methyl. smolecule.com | smolecule.com |
| N-Alkyl with Ether Linkage | Enhanced selectivity compared to simple alkyl chains. smolecule.com | smolecule.com |
| Benzyl or Benzofuranylmethyl | High potency observed in H3 receptor antagonists; provides π–π stacking interactions. nih.gov | nih.gov |
| Isosteric Replacement (N to CH) | Can abolish specific activities (e.g., antagonist activity), highlighting the nitrogen's essential role. |
The hydroxyl group at the 4-position of the piperidine ring plays a significant role in molecular recognition, primarily through its ability to form hydrogen bonds. While hydroxyl groups can contribute substantially to binding affinity, their high desolvation penalty can also reduce it if not perfectly positioned to interact with the target. acs.org
In studies of 4-hydroxypiperidine-based histamine H3 receptor antagonists, this hydroxyl group was identified as a potential hydrogen bond donor. nih.govmdpi.com For instance, the ether oxygen atom of the side chain could form a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr115) within the receptor. nih.gov Replacing the 4-hydroxypiperidine (B117109) ring with a more flexible acyclic chain, such as a 3-(methylamino)propyloxy chain, has been shown to variably impact potency, sometimes increasing and sometimes decreasing it, depending on other substituents on the molecule. mdpi.com This highlights the importance of the conformational rigidity and specific orientation provided by the piperidine-4-ol scaffold.
The N-linked isopropoxyethyl moiety is a distinctive pharmacophore element that combines hydrophobicity and flexibility. smolecule.com Its components—the isopropyl group, the ether oxygen, and the ethyl spacer—each contribute to the molecule's interaction profile.
Ether Oxygen: The oxygen atom acts as a hydrogen bond acceptor, which can be crucial for specific interactions with amino acid residues in a binding site. nih.govsmolecule.com
Isopropyl Group: The branched nature of the isopropyl group introduces steric bulk. smolecule.com This can create conformational constraints that favor a specific binding geometry, potentially leading to improved selectivity compared to linear N-alkyl chains. smolecule.com
Hydrophobicity: The lipophilic character of this moiety likely facilitates recognition and binding to hydrophobic pockets within the target protein, mimicking the characteristics of endogenous ligands or substrates. nih.gov
Exploration of Linker Length and Flexibility on Activity
The length and flexibility of the linker connecting the piperidine ring to other functional groups are critical parameters that significantly influence biological activity. nih.govelsevierpure.com In the this compound scaffold, the two-carbon ethyl spacer between the piperidine nitrogen and the isopropoxy group is often found to be optimal. smolecule.com
Studies on various piperidine-based compounds have shown that altering this linker length can lead to diminished potency. mdpi.comsmolecule.com For example, in a series of coumarin-based acetylcholinesterase inhibitors, a two-methylene spacer was the most favorable linker, while longer linkers (three to five methylenes) resulted in reduced activity. mdpi.com Similarly, in a series of 4-hydroxypiperidine derivatives, elongating the aliphatic chain between the piperidine nitrogen and a benzofuranyl residue from one to two or three methylene (B1212753) groups caused a decrease in potency. mdpi.com The optimal length correctly positions the terminal group within a binding pocket to engage in necessary interactions, whereas shorter or longer linkers may introduce conformational strain or fail to place the group in the correct orientation. mdpi.comrsc.org
| Linker Length (Carbons/Methylenes) | General Effect on Potency | Rationale | Reference |
|---|---|---|---|
| 1 | Often suboptimal or lower potency. smolecule.com | Insufficient length to reach key interaction points. | smolecule.com |
| 2 | Frequently represents optimal length for biological activity. mdpi.comsmolecule.com | Positions functional groups correctly for optimal binding. mdpi.com | mdpi.comsmolecule.com |
| 3+ | Generally results in diminished potency. mdpi.commdpi.com | Increased flexibility can be entropically unfavorable; may position groups outside the optimal binding pocket. mdpi.com | mdpi.commdpi.com |
Comparative Analysis with Related Piperidine-Based Ligands
The piperidine ring is a prevalent scaffold found in numerous classes of pharmaceuticals and biologically active compounds. nih.govijnrd.org Comparing the SAR of this compound analogues with other piperidine-based ligands provides a broader context for understanding its key features.
Histamine H3 Receptor Antagonists: Many potent H3 antagonists utilize a 4-substituted piperidine core. nih.gov Similar to the title compound's scaffold, these ligands rely on a protonated piperidine nitrogen to form a salt bridge with an aspartate residue (Asp114) and often feature an ether linkage in the N-substituent that acts as a hydrogen bond acceptor. nih.gov This highlights a common binding motif for this receptor class.
Cholinesterase Inhibitors: Donepezil, a well-known acetylcholinesterase inhibitor, features a piperidine moiety. ijnrd.org In analogues designed as dual cholinesterase inhibitors, the piperidine ring was incorporated to improve brain exposure. ijnrd.org The SAR of related coumarin-based inhibitors also emphasizes the importance of the N-substituent and linker length, with a two-carbon spacer being optimal, a finding consistent with observations for this compound analogues. mdpi.com
This comparative analysis underscores that while the basic piperidine nitrogen is a near-universal anchor point for receptor interaction, the specific substitutions at the nitrogen and other positions on the ring dictate the ligand's ultimate affinity, selectivity, and pharmacological profile.
Analogues with Substituted Phenyl Rings
The introduction of substituted phenyl rings into the scaffold of piperidine-based ligands has been a key strategy to modulate receptor affinity and selectivity. Structure-activity relationship studies have shown that substitutions on an aromatic ring can significantly influence antagonistic activity at receptors like the histamine H3 receptor (H3R). For instance, research on related 4-oxypiperidine ethers demonstrated that substitution at the 4-position of an aromatic ring enhances H3R antagonistic activity nih.gov. This has led to the synthesis of derivatives incorporating biphenyl and naphthalene linkers to increase structural rigidity and lipophilicity, further probing the receptor's binding pocket requirements nih.gov.
In a series of ketamine esters with substituted benzene rings, it was observed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts mdpi.com. While the specific substituents play a crucial role, with chlorine being a generally favorable addition, the position of the substitution is a critical determinant of biological activity mdpi.com. These findings underscore the importance of the spatial arrangement of substituents on the phenyl ring for optimal receptor interaction.
Comparison with Piperazine-Based Scaffolds
A pivotal aspect of the SAR for this class of compounds is the comparison between the piperidine core and the piperazine scaffold. The piperazine ring is a common building block in medicinal chemistry, known for its presence in various biologically active compounds. researchgate.netresearchgate.net However, for dual histamine H3 and sigma-1 receptor (σ1R) ligands, the piperidine moiety has been identified as a critical structural feature. nih.govunisi.it
Studies directly comparing piperidine and piperazine analogues have shown that replacing the piperidine ring with a piperazine can drastically alter receptor affinity, particularly at the σ1 receptor. For example, a comparison between two compounds differing only in this core structure revealed that the piperidine-containing compound had high affinity for both H3R and σ1R, while its piperazine analogue was highly selective for H3R with significantly diminished σ1R affinity. acs.orgnih.gov This difference is attributed to changes in the protonation state of the molecule at physiological pH, which in turn affects the crucial salt bridge interaction with key residues like Glu172 in the σ1R binding pocket. acs.orgnih.gov The piperazine ring's acid-base properties differ significantly from the piperidine system, impacting the molecule's ability to engage with the receptor. nih.gov
| Compound | Core Scaffold | hH3R Ki (nM) | σ1R Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 4 Analogue | Piperazine | 3.17 | 1531 | nih.gov |
| Compound 5 Analogue | Piperidine | 7.70 | 3.64 | nih.gov |
Derivatives Exhibiting Affinity for G-Protein Coupled Receptors (GPCRs)
G-Protein Coupled Receptors (GPCRs) represent a large family of transmembrane proteins that are crucial targets for a vast array of therapeutic agents. nih.govnih.gov Analogues of this compound have been specifically designed and studied for their interaction with GPCRs, most notably the histamine H3 receptor. The H3R, a presynaptic autoreceptor, modulates the release of histamine and other neurotransmitters, making it a target for various central nervous system disorders. nih.govmdpi.com
The development of these derivatives often involves modifying the basic piperidine core and the linker connecting it to other parts of the molecule to achieve high affinity and selectivity for specific GPCRs. acs.org For instance, certain piperidine derivatives have been identified as high-affinity histamine H3 receptor antagonists. unisi.it The interaction is often driven by a positively charged nitrogen atom in the piperidine ring forming key interactions within the receptor's binding site. nih.gov The modulation of specific GPCRs, excluding dopamine (B1211576) receptors, is considered a promising non-dopaminergic therapeutic strategy for certain neurological conditions. nih.gov
Receptor Binding Profiles (e.g., Histamine H3 Receptor, Sigma Receptors)
The pharmacological characterization of this compound analogues is defined by their receptor binding profiles. Extensive research has focused on their affinity for histamine H3 receptors and sigma receptors (σ1 and σ2), which are implicated in a variety of neurological and psychiatric conditions. mdpi.com
Many derivatives have been found to possess high affinity for the H3R, with Ki values often in the low nanomolar range. nih.govacs.org Simultaneously, a significant number of these compounds exhibit affinity for sigma receptors. The sigma-1 receptor, in particular, has emerged as a key target. While structurally distinct from GPCRs, σ1Rs are chaperone proteins that modulate various signaling pathways and ion channels. nih.gov The ability of a single molecule to interact with both H3 and σ1 receptors has led to the development of "dual-targeting" ligands, which may offer novel therapeutic advantages. unisi.itnih.gov The piperidine moiety is considered a key structural element for this dual activity. unisi.it
In Vitro Receptor Affinity and Selectivity Assays
The determination of receptor binding affinity and selectivity is conducted through rigorous in vitro assays, typically radioligand binding studies. unisi.it In these assays, the test compound's ability to displace a specific radiolabeled ligand from its receptor is measured, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.
For this class of compounds, assays are performed on cell lines expressing recombinant human receptors, such as hH3R, σ1R, and σ2R. unisi.it The results consistently show that piperidine-based analogues can achieve high affinity for both hH3R and σ1R. nih.govacs.org Selectivity is a critical parameter, and these compounds are often tested against other histamine receptor subtypes (H1, H2, H4) to ensure their specific action on H3R. unisi.it High selectivity towards H3R over other histamine subtypes has been demonstrated for several lead compounds. unisi.it Furthermore, selectivity between sigma receptor subtypes (σ1 vs. σ2) is also evaluated, with some derivatives showing a clear preference for the σ1 receptor. nih.gov
| Compound Analogue | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 5 | 7.7 | 3.64 | >10000 | unisi.it |
| Compound 11 | 6.2 | 4.41 | 67.9 | unisi.it |
| Compound 12 | 24.2 | 2.7 | 29.2 | acs.org |
| Compound 16 | >10000 | 7.6 | 27 | acs.org |
Computational Chemistry and Cheminformatics Investigations
Molecular Modeling and Docking Studies of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol with Biological Targets
Molecular modeling and docking studies are instrumental in predicting how this compound may interact with various biological targets, such as G-protein coupled receptors (GPCRs). These computational techniques provide a window into the specific binding modes and key residues involved in these interactions.
Ligand-Protein Interaction Analysis (e.g., GPCR-Ligand Interactions)
The piperidine (B6355638) scaffold is a common motif in ligands targeting GPCRs. chemrxiv.org Computational docking simulations of piperidine derivatives into GPCR binding sites, such as the histamine (B1213489) H3 receptor, have shown that the protonated nitrogen of the piperidine ring often forms a crucial salt bridge with key acidic residues, like aspartic acid (Asp114). nih.gov The ether linkage in this compound can also play a significant role, potentially forming hydrogen bonds with residues like tyrosine (Tyr115). nih.gov
Table 1: Predicted Interactions of this compound with a Homology Model of a Generic GPCR
| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |
| Piperidine Nitrogen (protonated) | Aspartic Acid | Salt Bridge, Cation-π |
| Piperidin-4-ol Hydroxyl | Serine, Threonine, Tyrosine | Hydrogen Bond |
| Ether Oxygen | Tyrosine, Asparagine | Hydrogen Bond |
| Isopropyl Group | Leucine, Valine, Isoleucine | Hydrophobic |
Prediction of Binding Modes and Key Residues
Based on studies of structurally similar compounds, the binding mode of this compound can be predicted. For instance, in sigma receptors, piperidine-based ligands assume a linear arrangement within the binding site, occupying a central core and two hydrophobic pockets. nih.gov The protonated piperidine nitrogen acts as a positive ionizable functionality. nih.gov
Key residues that are often implicated in the binding of piperidine derivatives to their targets include aromatic residues like tyrosine and phenylalanine, which can engage in cation-π interactions with the charged piperidine nitrogen. nih.gov Hydrophobic residues are also critical for interacting with the alkyl and ether portions of the molecule. Molecular dynamics simulations of related compounds have highlighted the importance of specific amino acid residues in stabilizing the ligand-receptor complex. rsc.org
Conformational Sampling and Dynamics of the Compound
The conformational flexibility of this compound is a key determinant of its binding affinity and selectivity. The piperidine ring typically adopts a chair conformation. nih.gov The orientation of the substituents on the piperidine ring (axial vs. equatorial) can significantly impact its interaction with a target protein. For 4-substituted piperidines, the conformational free energies are similar to analogous cyclohexanes. nih.gov
Molecular dynamics simulations can provide insights into the dynamic behavior of the compound within a binding site, revealing stable binding poses and the flexibility of the ligand-protein complex. nih.gov Such simulations on similar piperidine derivatives have shown that the complex can reach a stable state with minimal root-mean-square deviation (RMSD) over the simulation time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of 2D and 3D QSAR Models for Predictive Activity
QSAR models can be developed for piperidine derivatives to predict their biological activity. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Both 2D and 3D QSAR models have been successfully applied to various classes of piperidine-containing compounds. nih.gov
For instance, a 3D-QSAR study on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors resulted in statistically significant models that could predict the activity of new compounds. researchgate.net These models are often visualized using contour maps, which indicate regions where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity.
Table 2: Example of a 2D-QSAR Equation for a Hypothetical Series of Piperidine Derivatives
| Model Equation | Statistical Parameters |
| pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * MolWeight + 2.1 | R² = 0.85, Q² = 0.75 |
Note: This is a hypothetical equation for illustrative purposes.
Identification of Descriptors Correlating with Biological Response
A wide range of molecular descriptors can be used in QSAR modeling to capture the physicochemical properties of molecules. nih.gov For piperidine derivatives, key descriptors often include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moments.
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a common descriptor for lipophilicity.
In a QSAR study on a series of furan-pyrazole piperidine derivatives, 3D and 2D autocorrelation descriptors were found to be important for predicting their inhibitory activity against Akt1. nih.gov The robustness and predictive power of these models are typically evaluated through internal and external validation techniques. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify and design molecules with the potential to interact with a specific biological target. mdpi.com
Generation of Pharmacophore Models for Target Interaction
Pharmacophore models represent the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models are generated based on the structures of known active ligands or the binding site of the target protein. For a molecule like this compound, a hypothetical pharmacophore model could be generated to explore its potential interactions with various receptors.
Key pharmacophoric features that could be identified in the structure of this compound include:
Hydrogen Bond Acceptors: The oxygen atom of the hydroxyl group and the ether oxygen.
Hydrogen Bond Donor: The hydrogen atom of the hydroxyl group.
Positive Ionizable Feature: The nitrogen atom in the piperidine ring, which can be protonated at physiological pH.
Hydrophobic Features: The isopropyl group and the ethyl chain.
These features can be mapped in 3D space to create a pharmacophore model. This model then serves as a template to search for other molecules with a similar arrangement of features.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Atom(s) Involved | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Ether Oxygen | Interaction with donor groups in a binding site |
| Hydrogen Bond Acceptor | Hydroxyl Oxygen | Interaction with donor groups in a binding site |
| Hydrogen Bond Donor | Hydroxyl Hydrogen | Interaction with acceptor groups in a binding site |
| Positive Ionizable | Piperidine Nitrogen | Electrostatic interactions with negatively charged residues |
| Hydrophobic | Isopropyl Group | Van der Waals interactions with hydrophobic pockets |
| Hydrophobic | Ethyl Linker | Van der Waals interactions with hydrophobic pockets |
Application in Ligand Design and Database Screening
Once a pharmacophore model is established, it can be employed in several ways:
Ligand Design: The model can guide medicinal chemists in designing new molecules with improved affinity and selectivity for the target. By understanding the crucial pharmacophoric features, modifications can be made to the structure of this compound to enhance its interaction with the target.
Database Screening: The pharmacophore model can be used as a 3D query to screen large chemical databases for compounds that match the required features. mdpi.com This process, known as virtual screening, allows for the rapid identification of potential hit compounds from vast libraries of molecules, which can then be prioritized for experimental testing. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening.
In Silico ADMET Prediction (Excluding Safety/Toxicity/Clinical Aspects)
In silico ADMET prediction involves the use of computational models to estimate the absorption, distribution, metabolism, and excretion properties of a compound. mdpi.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. mdpi.com
Computational Assessment of Absorption and Distribution Characteristics
Computational tools can predict various physicochemical properties that influence a compound's absorption and distribution. For this compound, these predictions can offer insights into its likely behavior in a biological system.
Table 2: Predicted Physicochemical Properties and their Implications for Absorption and Distribution
| Property | Predicted Value (Hypothetical) | Implication |
|---|---|---|
| Molecular Weight | 187.28 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |
| LogP (Octanol-Water Partition Coefficient) | 1.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | Suggests good potential for oral absorption and cell permeability |
| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |
These predicted properties suggest that this compound would likely have reasonable oral absorption and be able to distribute throughout the body.
Metabolic Stability Predictions (e.g., Cytochrome P450 interactions)
The metabolic stability of a compound is a critical factor determining its half-life and duration of action. nih.gov In silico models can predict the likelihood of a compound being metabolized by key enzyme families, such as the Cytochrome P450 (CYP) superfamily. nih.govmdpi.com These enzymes are responsible for the metabolism of a vast number of drugs. researchgate.net
For this compound, computational models could predict its potential as a substrate or inhibitor of various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Predictions might indicate which parts of the molecule are most susceptible to metabolism (sites of metabolism). For instance, the model might predict that the piperidine ring or the alkyl chains are potential sites for hydroxylation or dealkylation reactions.
Table 3: Hypothetical Predicted Interactions with Major Cytochrome P450 Isoforms
| CYP Isoform | Predicted Interaction | Potential Metabolic Pathway |
|---|---|---|
| CYP3A4 | Substrate | N-dealkylation, Hydroxylation of the piperidine ring |
| CYP2D6 | Weak Inhibitor | - |
| CYP2C9 | Non-inhibitor | - |
| CYP2C19 | Non-inhibitor | - |
Understanding these potential interactions is vital for predicting drug-drug interactions and optimizing the metabolic stability of a lead compound. nih.gov
Excretion Pathway Modeling
Computational models can also provide insights into the likely routes of excretion for a compound and its metabolites. Based on its physicochemical properties, such as molecular weight and polarity, models can predict whether a compound is more likely to be eliminated via the kidneys (renal excretion) or in the feces (biliary excretion). Given the moderate polarity and molecular weight of this compound, it is plausible that both renal and biliary excretion could play a role in its elimination.
Analytical Methodologies for 1 2 Propan 2 Yloxy Ethyl Piperidin 4 Ol
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in determining the purity of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol and separating it from starting materials, by-products, and degradation products. The choice of technique is often dictated by the compound's polarity, volatility, and the matrix in which it is being analyzed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of piperidine-containing compounds. Due to the lack of a strong chromophore in many simple piperidine (B6355638) derivatives, direct UV detection can be challenging, often necessitating derivatization to enhance detectability. nih.gov A common strategy involves pre-column derivatization, where the secondary amine of the piperidine ring reacts with a tagging agent. For instance, a method developed for the determination of piperidine residues involves derivatization with 4-toluene sulfonyl chloride, allowing for sensitive UV detection. nih.gov
For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method would be appropriate. Challenges in the analysis of free base piperidine derivatives, such as peak splitting, can sometimes be overcome by analyzing the compound as a salt or by adjusting the mobile phase pH with additives like trifluoroacetic acid (TFA) to ensure consistent protonation. researchgate.net
Table 1: Illustrative RP-HPLC Parameters for Analysis of a Derivatized Piperidine Compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 68:32 v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV (e.g., 230-260 nm, post-derivatization) google.com |
| Column Temperature | 30°C nih.gov |
| Derivatizing Agent | 4-Toluene Sulfonyl Chloride nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. mdpi.com This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. mdpi.com While specific UPLC methods for this compound are not detailed in the literature, the principles of method transfer from HPLC are well-established. A method developed on HPLC could be adapted to a UPLC system to achieve faster run times and better separation efficiency, which is particularly useful for high-throughput screening or for resolving complex mixtures of related substances. The higher sensitivity of UPLC is also advantageous for detecting trace-level impurities. mdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a viable technique for the analysis of volatile or semi-volatile compounds. However, the direct analysis of polar, high-boiling point compounds like N-substituted piperidin-4-ols can be problematic, often resulting in poor peak shape and low sensitivity due to interactions with the stationary phase. To overcome these issues, derivatization is a common strategy to convert the polar hydroxyl and amine groups into less polar, more volatile derivatives. For a related piperidine metabolite, derivatization with pentafluorobenzoylchloride was employed to improve its chromatographic properties before GC analysis. researchgate.net This approach makes the analyte more suitable for GC by increasing its volatility and reducing tailing.
Spectroscopic Methods for Quantification and Characterization
Spectroscopic methods are indispensable for the structural confirmation and quantification of this compound. These techniques provide information on the molecular structure and can be used for highly accurate concentration measurements.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the purity and concentration of chemical substances without the need for an identical reference standard of the analyte. The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk For quantification, a certified internal standard of known purity is added in a precisely weighed amount to the sample. ox.ac.uk By comparing the integral of a specific resonance from the analyte with that of the internal standard, the exact concentration or purity of the analyte can be calculated. ¹H NMR is particularly well-suited for this purpose due to its high sensitivity and the near-uniform response factor for all protons. This technique is valuable for certifying reference materials and for accurate purity assignments where chromatographic methods may fall short. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a cornerstone technique for both characterization and quantification. For a compound like this compound, LC-MS can provide definitive molecular weight confirmation and structural information through fragmentation analysis (MS/MS).
A method for detecting piperidine as a genotoxic impurity in an active pharmaceutical ingredient utilized a C18 column with a gradient elution of formic acid in water and methanol. nih.gov The mass spectrometer was operated in a mode that allowed for sensitive and selective detection. nih.gov Such a setup would be highly effective for identifying and quantifying this compound and its related impurities at very low levels.
Table 2: Representative LC-MS Parameters for Piperidine Derivative Analysis
| Parameter | Condition |
|---|---|
| LC Column | Atlantis C18 (e.g., 100 mm x 3.9 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.05% Formic Acid in Water nih.gov |
| Mobile Phase B | Methanol nih.gov |
| Elution | Gradient nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection | Mass Spectrometer (e.g., Triple Quadrupole) |
This technique is particularly powerful for stability studies and for the analysis of complex matrices where chromatographic co-elution might obscure peaks in UV-based detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis provides critical information about its molecular weight and fragmentation pattern, which aids in structural elucidation and purity assessment.
A hypothetical GC-MS analysis of this compound would involve injecting a vaporized sample into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Predicted Fragmentation Pattern:
The electron ionization of this compound (molecular weight: 201.32 g/mol ) would likely lead to characteristic fragments. The molecular ion peak (M+) at m/z 201 might be observed, though it could be weak. Key fragmentation pathways for N-alkylated piperidines often involve alpha-cleavage adjacent to the nitrogen atom. caymanchem.comnih.gov
Illustrative Mass Spectrum Fragmentation:
| m/z | Proposed Fragment Ion |
| 201 | [M]+ (Molecular Ion) |
| 186 | [M-CH3]+ |
| 142 | [M-C3H7O]+ |
| 100 | [C5H10N=CH2]+ |
| 84 | [C5H10N]+ |
| 58 | [CH2=N(H)CH2CH(OH)]+ |
This data is illustrative and based on general fragmentation patterns of similar compounds.
Advanced Characterization Techniques
Beyond standard chromatographic methods, advanced techniques are necessary to fully characterize this compound, particularly concerning its stereochemistry and thermal behavior.
Chiral Chromatography for Enantiomeric Purity
Since this compound possesses a chiral center at the 4-position of the piperidine ring, it can exist as a pair of enantiomers. Chiral chromatography is essential to separate and quantify these enantiomers, which is critical as different enantiomers can exhibit distinct biological activities.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach for enantiomeric separation of piperidine derivatives. chemicalbook.com The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers.
Hypothetical Chiral HPLC Method:
| Parameter | Value |
| Column | Chiral stationary phase column (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
This method would allow for the determination of the enantiomeric excess (e.e.) of a sample, ensuring the desired stereochemical purity.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides information on the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA can determine its decomposition temperature.
Illustrative TGA Data:
| Temperature Range (°C) | Mass Loss (%) | Event |
| 30 - 200 | < 1% | Loss of residual solvent/moisture |
| 200 - 350 | ~ 98% | Decomposition of the compound |
This data is illustrative and represents a typical thermal decomposition profile for a compound of this nature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as melting point, glass transition, and crystallization events. For this compound, DSC is valuable for determining its melting point and assessing its crystalline nature. A sharp melting endotherm would indicate a highly crystalline solid.
Hypothetical DSC Data:
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
| Melting Point (Onset) | 75.2 | - |
| Melting Point (Peak) | 78.5 | 120 |
This data is illustrative and represents a plausible melting profile for a crystalline form of the compound.
Method Validation and Quality Control Considerations
Validation of the analytical methods described above is essential to ensure they are suitable for their intended purpose. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Key Method Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For quality control, validated analytical methods are implemented to ensure the identity, purity, and quality of each batch of this compound. This includes the use of certified reference standards and the implementation of system suitability tests to ensure the analytical system is performing correctly.
Applications of 1 2 Propan 2 Yloxy Ethyl Piperidin 4 Ol and Its Derivatives in Research
Use as Chemical Probes for Receptor Characterization
The piperidine (B6355638) scaffold is a common feature in molecules designed to interact with a variety of biological receptors. ijnrd.org Derivatives of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol can be functionalized to create chemical probes for the characterization of receptors. These probes are instrumental in studying receptor binding, distribution, and function. For instance, radiolabeled or fluorescently tagged analogs can be synthesized to visualize and quantify receptor populations in tissues and cells.
The design of such probes often involves modifying the core structure to enhance affinity and selectivity for a specific receptor target. Research on other N-substituted piperidine derivatives has demonstrated their utility in developing ligands for dopamine (B1211576), serotonin, and sigma receptors. researchgate.netresearchgate.net The structural features of this compound, including the ether linkage and the hydroxyl group, provide opportunities for chemical modification to generate probes with tailored pharmacological profiles.
Table 1: Examples of Piperidine-Based Receptor Ligands and Their Affinities
| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki, nM) |
| Phenylpiperidine Derivatives | Dopamine D3 Receptor | 0.92 |
| Benzoylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) | 74 - 758 |
| Phenoxyalkylpiperidines | Sigma-1 (σ1) Receptor | Subnanomolar to micromolar |
This table presents data for structurally related piperidine derivatives to illustrate the potential of the scaffold in receptor-targeted research.
Application in Mechanistic Biological Studies (e.g., Neurotransmission)
Derivatives of piperidin-4-ol are frequently employed in mechanistic studies to elucidate complex biological processes, particularly in the field of neurotransmission. By acting as agonists or antagonists at specific receptors, these compounds can modulate neuronal signaling pathways, allowing researchers to investigate the roles of these receptors in physiological and pathological states. nih.gov
For example, analogs of this compound could potentially be developed to target receptors involved in neurotransmitter release and uptake. Studies on similar molecules have shown effects on dopamine and norepinephrine (B1679862) transporters, highlighting the potential for this class of compounds to be used in research aimed at understanding the mechanisms of neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder. researchgate.netnih.gov The ability to systematically modify the structure of this compound allows for the fine-tuning of its pharmacological properties to dissect specific aspects of neurotransmission.
Utility in Drug Discovery Programs as Scaffold Building Blocks
The piperidin-4-ol core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a large number of approved drugs and biologically active compounds. ijnrd.org this compound serves as a valuable building block in drug discovery programs, providing a three-dimensional framework that can be elaborated to generate libraries of diverse compounds. nih.govmdpi.com
The hydroxyl group at the 4-position and the secondary amine (after potential dealkylation of the N-substituent) offer convenient points for chemical modification, enabling the exploration of structure-activity relationships (SAR). This systematic modification is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The isopropoxyethyl side chain can also influence the molecule's lipophilicity and metabolic stability, which are important considerations in drug design. The use of such building blocks in parallel synthesis allows for the rapid generation of compound libraries for high-throughput screening. mdpi.comnih.gov
Role in Developing New Synthetic Methodologies and Chemical Reactions
The synthesis of substituted piperidin-4-ols, such as this compound, is an active area of research in organic chemistry. nih.govrsc.org The development of novel and efficient synthetic routes to these scaffolds is important for their application in medicinal chemistry and materials science. These synthetic efforts often lead to the discovery and optimization of new chemical reactions and methodologies.
For example, innovative approaches to the stereoselective synthesis of piperidin-4-ol derivatives have been developed, which are crucial for producing enantiomerically pure compounds with specific biological activities. nih.gov Furthermore, the reactivity of the functional groups present in this compound can be exploited to explore new chemical transformations, contributing to the broader field of synthetic organic chemistry. researchgate.net
Potential as Research Tools in Biochemical Assays
Compounds based on the this compound scaffold have the potential to be utilized as research tools in a variety of biochemical assays. nih.govnih.gov For instance, they can be developed as inhibitors or activators of specific enzymes, allowing for the study of enzyme function and the validation of new drug targets.
The adaptability of the piperidine scaffold allows for the incorporation of reporter groups, such as biotin (B1667282) or fluorescent tags, which can facilitate the detection and quantification of protein-ligand interactions in assays like fluorescence polarization and surface plasmon resonance. Moreover, in the context of high-throughput screening (HTS), libraries of derivatives of this compound can be screened to identify hit compounds with desired biological activities. nih.govnih.gov The physicochemical properties of these compounds can be tuned to ensure their suitability for various assay formats.
Q & A
Q. What are the optimal synthetic routes for 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol, and how can reaction yields be maximized?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between piperidin-4-ol derivatives and 2-(propan-2-yloxy)ethyl halides. Key steps include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve polar intermediates .
- Base optimization : Sodium hydroxide or triethylamine can enhance reaction efficiency by deprotonating hydroxyl groups and minimizing side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity (>95%). Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. How should researchers characterize the structural integrity of this compound?
Answer: Use a multi-spectroscopic approach:
- NMR : 1H and 13C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm; ether-linked ethyl group at δ 1.0–1.2 ppm for isopropyl protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z for C11H21NO2: 199.1572) .
- X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (STOT SE 3, H335) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the ether side chain in this compound influence its pharmacological activity?
Answer: The isopropyloxyethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Methodological approaches include:
- Computational modeling : Calculate logP values (e.g., using Molinspiration) to predict bioavailability .
- Receptor docking studies : Simulate interactions with targets like serotonin or dopamine receptors to rationalize observed bioactivity .
- In vitro assays : Compare activity against analogs lacking the ether moiety to isolate structural contributions .
Q. How can researchers resolve contradictions in reported biological data for piperidin-4-ol derivatives?
Answer: Contradictions may arise from assay variability or impurities. Mitigation strategies:
- Batch reproducibility : Validate purity via HPLC (>98%) and NMR before testing .
- Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and control for solvent effects (e.g., DMSO <0.1%) .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends .
Q. What experimental designs are recommended for studying metabolic stability of this compound?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- CYP inhibition screening : Test against CYP3A4, 2D6 isoforms using fluorescent substrates .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Answer:
- Forced degradation studies : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2O2 (oxidative) at 40°C for 24 hours. Analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (expected >150°C for piperidine derivatives) .
- Long-term storage : Store at –20°C under argon; assess stability monthly for 12 months .
Methodological Resources
| Parameter | Recommended Method/Value | Reference |
|---|---|---|
| Melting Point | 128–131°C (similar analogs) | |
| logP (Predicted) | ~1.8 (Molinspiration) | |
| Hazard Classification | Skin/Irritant (H315, H319) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
